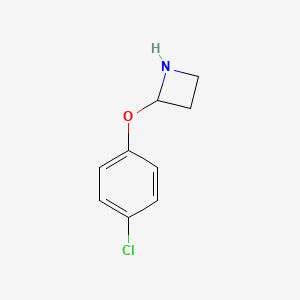

2-(4-Chlorophenoxy)azetidine

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, was historically challenging to synthesize due to the inherent ring strain of the four-membered system. rsc.orgrsc.orgbham.ac.uk This strain, estimated at approximately 25.4 kcal/mol, makes the ring more stable than the highly reactive three-membered aziridines but more reactive than the five-membered pyrrolidines. rsc.org Early methods for azetidine synthesis were often low-yielding and lacked general applicability. researchgate.net However, over the past few decades, significant progress has been made in synthetic methodologies. rsc.orgmagtech.com.cn Advances include intramolecular cyclizations, [2+2] cycloadditions, ring contractions and expansions, and C-H activation techniques, which have made substituted azetidines more accessible for study. rsc.orgmagtech.com.cnresearchgate.net This has allowed chemists to move from simple scaffolds to complex, densely functionalized azetidine derivatives. rsc.org

Significance of Four-Membered Heterocycles in Organic Synthesis and Chemical Biology

Four-membered heterocycles, particularly azetidines, are recognized as privileged structures in medicinal chemistry. rsc.orgnih.gov Their rigid, three-dimensional nature offers a way to explore new chemical space, which can lead to improved pharmacokinetic properties and metabolic stability in drug candidates. nih.gov The incorporation of an azetidine ring can enhance binding to biological targets and serve as a bioisosteric replacement for other common rings like pyridine (B92270) or piperidine. longdom.orgunipd.it Several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine, feature an azetidine core, highlighting their therapeutic relevance. rsc.orgacs.org In organic synthesis, the ring strain of azetidines can be harnessed for unique chemical transformations, making them versatile building blocks for more complex molecules. rsc.orgrsc.org

Rationale for Investigating Phenoxy-Substituted Azetidine Scaffolds

The rationale for investigating phenoxy-substituted azetidines, such as the target molecule, is rooted in established medicinal chemistry principles. The phenoxy group provides a flexible, electron-withdrawing substituent that can modulate the electronic properties and biological activity of the core scaffold. tudublin.ie Furthermore, the combination of an aromatic ring with the azetidine core introduces opportunities for crucial intermolecular interactions (e.g., pi-stacking) with biological targets.

The specific substitution pattern in 2-(4-Chlorophenoxy)azetidine is particularly noteworthy:

The Phenoxy Linker at C-2: This substitution pattern is less common than N-substitution or C-3 substitution, presenting an opportunity to explore novel structure-activity relationships (SAR).

The 4-Chloro Substituent: Halogen atoms, particularly chlorine, are frequently used in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. Studies on other heterocyclic systems have shown that electron-withdrawing groups like chloro substituents can significantly enhance biological activity. acgpubs.orgmdpi.com

Research into related structures, such as 3-phenoxy-azetidin-2-ones, has demonstrated that the phenoxy moiety can contribute to potent antiproliferative activity. tudublin.ie This suggests that exploring different isomers and related scaffolds is a promising strategy.

Current Research Gaps and Opportunities Pertaining to this compound

A significant research gap exists specifically for this compound. While patent literature mentions related compounds, detailed academic studies on its synthesis, characterization, and biological evaluation are scarce. acs.orgsemanticscholar.org This presents a clear opportunity for original research.

Key areas for investigation include:

Development of Stereoselective Synthesis: Creating efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound is a primary challenge and a significant opportunity. acs.orgacs.org

Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the compound's structural and conformational properties.

Biological Screening: A broad biological screening campaign against various targets (e.g., enzymes, receptors) could uncover novel pharmacological activities. The structural similarity to known bioactive molecules suggests potential applications in areas such as oncology or infectious diseases. tudublin.ieacgpubs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold—by altering the substitution on the phenyl ring or the position of the phenoxy group on the azetidine ring—would build a valuable SAR dataset to guide future drug design. mdpi.com

Scope and Objectives of the Comprehensive Academic Research on this compound

A comprehensive research program focused on this compound would aim to fill the existing knowledge gaps. The primary objectives of such a study would be:

To Establish a Robust and Scalable Synthetic Route: The initial goal is to develop a reliable method for synthesizing this compound, with a focus on achieving high yields, purity, and stereocontrol. This may involve adapting existing methods for azetidine synthesis or developing a novel pathway.

To Perform Full Physicochemical Characterization: The synthesized compound would be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.

To Conduct Preliminary Biological Evaluation: The compound would be screened against a panel of biologically relevant targets to identify any potential therapeutic activity.

To Generate Analogues for SAR Studies: A library of related compounds would be synthesized to explore how structural modifications impact biological activity, providing a foundation for future lead optimization.

The following table outlines a hypothetical research plan for the synthesis and initial evaluation of the target compound.

| Research Phase | Objective | Key Methodologies | Anticipated Outcome |

| Phase 1: Synthesis | Develop a stereoselective synthesis of this compound. | Multi-step synthesis, potentially involving ring-opening of epoxides or cycloaddition reactions. acs.org Chiral chromatography for separation of enantiomers. | A confirmed, reproducible synthetic protocol. |

| Phase 2: Characterization | Confirm the structure and purity of the synthesized compound. | NMR (¹H, ¹³C), Mass Spectrometry, FT-IR, and potentially X-ray Crystallography. | Unambiguous structural data and a purity profile exceeding 95%. |

| Phase 3: In Vitro Screening | Identify potential biological activity. | A broad panel of assays (e.g., enzyme inhibition, receptor binding, antimicrobial, antiproliferative assays). acgpubs.orgmdpi.comnih.gov | Identification of "hit" activities to guide further research. |

| Phase 4: Analogue Synthesis | Establish preliminary Structure-Activity Relationships (SAR). | Parallel synthesis of analogues with varied substituents on the phenyl ring. | Data on how electronic and steric factors influence activity. |

This structured approach would systematically explore the chemical and biological landscape of this compound, contributing valuable knowledge to the field of medicinal chemistry and potentially uncovering a new scaffold for drug development.

Structure

3D Structure

Properties

CAS No. |

220510-76-9 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)azetidine |

InChI |

InChI=1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-6-11-9/h1-4,9,11H,5-6H2 |

InChI Key |

IAAYNBIWNWIJBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chlorophenoxy Azetidine and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for 2-(4-Chlorophenoxy)azetidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnection approaches can be envisioned.

The most intuitive disconnection is at the C2-ether linkage (C-O bond). This simplifies the target molecule into two key precursors: a suitably activated azetidine (B1206935) at the C2 position and 4-chlorophenol (B41353) or its corresponding salt. The azetidine precursor could be, for example, 2-hydroxyazetidine or a 2-haloazetidine, which would react with 4-chlorophenoxide in a nucleophilic substitution reaction.

A more fundamental disconnection involves breaking the bonds of the azetidine ring itself. The most common methods for azetidine ring synthesis involve the intramolecular cyclization of a linear precursor. acs.org This approach breaks one C-N bond and the opposing C-C bond, suggesting a γ-amino alcohol or a related derivative as the key acyclic precursor. Specifically, intramolecular nucleophilic substitution from a γ-amino halide or a γ-amino alcohol with a leaving group on the oxygen is a frequently employed strategy for forming the strained four-membered ring. acs.org

An alternative strategy involves constructing the ring from a precursor that already contains the 4-chlorophenoxy moiety. For instance, a Staudinger cycloaddition between an imine and a ketene (B1206846) derived from 2-(4-chlorophenoxy)acetic acid can yield a 3-(4-chlorophenoxy)azetidin-2-one. derpharmachemica.commdpi.com Subsequent reduction of the lactam carbonyl group would provide the desired azetidine scaffold.

Development and Optimization of Stereoselective Synthetic Routes to Azetidine Ring Systems

Controlling the stereochemistry of substituted azetidines is crucial for their application in various fields. The development of stereoselective routes allows for the synthesis of specific isomers, which is paramount for creating enantiopure compounds.

Achieving enantioselectivity in the synthesis of 2-substituted azetidines like this compound requires the use of chiral catalysts, auxiliaries, or starting materials. While general methods for stereoselective azetidine synthesis exist, their application to this specific target would follow established principles. researchgate.net

One powerful strategy involves the use of chiral auxiliaries. For example, Ellman's tert-butanesulfinamide can be used to prepare chiral sulfinylimines, which then undergo diastereoselective additions and cyclizations to form enantiopure azetidines after removal of the auxiliary. osi.lv Another approach is the imino-aldol reaction of ester enolates with non-racemic aldimines to produce β-amino esters, which are key intermediates that can be cyclized to yield non-racemic azetidines with high stereoselectivity. rsc.org

Asymmetric catalysis offers a more atom-economical route. A notable example is the copper-catalyzed difunctionalization of azetines. Using a copper catalyst with a chiral bisphosphine ligand, both a boryl and an allyl group can be installed across the C=C bond of an azetine with excellent regio-, enantio-, and diastereoselectivity. nih.gov The resulting versatile chiral 2,3-disubstituted azetidines can be further transformed into other valuable derivatives. nih.gov

Table 1: Overview of Enantioselective Strategies for Azetidine Synthesis

| Method | Key Reagent/Catalyst | Stereocontrol Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Ellman's tert-butanesulfinamide | Substrate-controlled diastereoselective reaction | Chiral amines, azetidines | osi.lv |

| Imino-Aldol Reaction | Non-racemic aldimines | Reaction with chiral substrate | Non-racemic β-amino esters/azetidines | rsc.org |

When the azetidine ring bears more than one substituent, controlling their relative spatial orientation (diastereoselectivity) becomes critical. For derivatives of this compound with an additional substituent at C3 or C4, several methods can enforce cis or trans configurations.

A well-established method for creating 2,3-disubstituted azetidines involves the α-lithiation of an N-protected azetidin-3-ol, followed by trapping with an electrophile. acs.orgnih.gov This sequence generally yields trans-2-substituted-3-hydroxyazetidines with good diastereoselectivity. acs.orgnih.gov

The Staudinger ketene-imine cycloaddition is a versatile method for synthesizing β-lactams (azetidin-2-ones), which are precursors to azetidines. mdpi.comresearchgate.net The diastereoselectivity of this [2+2] cycloaddition is highly dependent on the reaction conditions and the substituents on both the imine and the ketene. For instance, reacting phenoxyketene with certain imines at room temperature can provide cis-β-lactams exclusively, while performing the reaction at higher temperatures can favor the trans isomer. mdpi.com These lactams can then be reduced to the corresponding cis- or trans-azetidines.

Furthermore, a regio- and diastereoselective method for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines has been developed through the base-mediated cyclization of oxiranylmethyl-substituted benzylamines, with the trans geometry confirmed by spectroscopic methods. acs.org

Table 2: Comparison of Diastereoselective Synthetic Methods for Azetidines

| Method | Precursors | Key Conditions/Reagents | Predominant Stereoisomer | Reference |

|---|---|---|---|---|

| α-Lithiation | N-thiopivaloylazetidin-3-ol | s-BuLi, TMEDA, then electrophile | trans | acs.orgnih.gov |

| Staudinger Cycloaddition | Imine + Aryloxyacetyl chloride | Triethylamine, varying temperature | cis or trans | mdpi.com |

Enantioselective Approaches for Chiral this compound Synthesis

Exploration of Novel Cyclization Strategies for Azetidine Ring Formation

Beyond traditional cyclization via nucleophilic substitution, recent years have seen the emergence of innovative strategies for constructing the azetidine ring, offering new pathways and improved functional group tolerance. acs.orgnih.gov

Modern synthetic methods include:

Aza Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between an imine and an alkene, often promoted by visible light, provides direct access to functionalized azetidines. rsc.orgresearchgate.net

Transition-Metal-Catalyzed C-H Amination : Intramolecular C(sp³)–H amination catalyzed by palladium(II) complexes is a powerful method for forming the azetidine ring from a linear amine precursor. rsc.org

Lewis Acid-Catalyzed Epoxide Opening : Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, selectively yielding 3-hydroxyazetidines through a 4-exo-tet cyclization. frontiersin.org

Kulinkovich-type Cyclopropanation : A titanium(IV)-mediated coupling of oxime ethers with Grignard reagents can be used to synthesize spirocyclic NH-azetidines. rsc.org

Ring Contraction : Electrocyclic ring contraction of larger heterocyclic systems, such as 1-aza-2,4,6-cyclooctatrienes, has been used to synthesize fused azetidine systems. acs.org

These novel methods expand the toolbox for chemists, enabling the synthesis of complex azetidine structures that may be difficult to access through conventional routes. rsc.org

Chemical Transformations and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds. The most common site for functionalization is the nitrogen atom of the azetidine ring.

The secondary amine (N-H) of the azetidine ring is nucleophilic and readily undergoes a variety of chemical transformations. This allows for late-stage functionalization, a highly desirable feature in medicinal chemistry and materials science. nih.gov

Common modifications include:

N-Alkylation : Reaction with alkyl halides or other electrophiles under basic conditions introduces an alkyl group onto the nitrogen.

N-Acylation : Treatment with acyl chlorides or anhydrides yields N-acyl azetidines. This has been demonstrated in the synthesis of complex N-amido azetidin-2-ones, where an azetidinone nitrogen is acylated with a substituted benzoyl chloride. derpharmachemica.com

N-Arylation : Coupling with aryl halides, often using transition metal catalysts, can form N-aryl azetidines.

N-Sulfonylation : Reaction with sulfonyl chlorides provides N-sulfonyl azetidines, which are often stable and crystalline compounds.

Recent studies have highlighted sophisticated methods for N-functionalization. For example, late-stage modification of azetidine-containing macrocycles has been achieved through selective deprotection of the azetidine nitrogen followed by substitution or by employing a click-based approach with a propargyl carbamate (B1207046) installed on the nitrogen. nih.gov The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also common to mask the nitrogen's reactivity during other transformations, with subsequent deprotection revealing the N-H for further derivatization. medwinpublishers.com

Table 3: Examples of N-Functionalization Reactions for Azetidines

| Reaction Type | Reagent Class | Product |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyl Azetidine |

| N-Acylation | Acyl Chlorides (RCOCl) | N-Acyl Azetidine (Amide) |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | N-Sulfonyl Azetidine (Sulfonamide) |

| N-Arylation | Aryl Halides (Ar-X) + Catalyst | N-Aryl Azetidine |

Substituent Effects and Derivatization on the 4-Chlorophenoxy Moiety

The 4-chlorophenoxy moiety of this compound offers a template for derivatization through modification of the aromatic ring. The electronic properties of the existing substituents—the chloro group and the azetidin-2-yloxy ether linkage—govern the regioselectivity of further functionalization. The chlorine atom is an ortho-, para-directing deactivating group, while the ether oxygen is a strong ortho-, para-directing activating group. Their combined influence strongly directs incoming electrophiles to the positions ortho to the ether linkage (positions 3 and 5 of the phenyl ring).

Research on analogous compounds, such as 3-(2-fluorophenoxy)azetidine, provides insight into potential derivatization reactions on the phenoxy ring. Electrophilic substitution reactions are expected to proceed at specific positions due to the directing effects of the existing substituents. For instance, nitration or halogenation would likely introduce functional groups onto the chlorophenyl ring.

A primary strategy for creating derivatives involves utilizing pre-functionalized phenols in the initial synthesis. For example, synthetic routes can start with substituted 4-chlorophenols to build the desired molecular complexity. A method for preparing 2-chloro-4-(4-chlorophenoxy)-acetophenone involves an etherification reaction using p-chlorophenol salt, followed by a Friedel-Crafts acylation reaction. google.com This highlights a viable pathway for introducing various substituents onto the phenoxy ring prior to its attachment to the azetidine core or as part of a larger synthetic scheme.

The table below summarizes potential derivatization reactions on the phenoxy ring, based on studies of analogous structures.

| Reaction Type | Reagent | Conditions | Position Modified | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 min | Ortho to ether | 2-(4-Chloro-2-nitrophenoxy)azetidine |

| Halogenation | Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 2 hr | Ortho to ether | 2-(2,4-Dichlorophenoxy)azetidine |

Table 1: Potential Electrophilic Substitution Reactions on the 4-Chlorophenoxy Moiety.

Further derivatization can be explored by studying the influence of various substituents on the aromatic ring of related N-arylimido sulfur ylides used in azetidine synthesis. nsf.gov Studies on the copper(I)-catalyzed [3+1]-cycloaddition to form azetines, which are precursors to azetidines, have shown that modifying substituents on the N-aryl ring (e.g., para-, meta-, ortho-chloro) has a minor influence on the reaction's yield or enantioselectivity. nsf.gov This suggests that a range of electronically diverse substituents could be tolerated on the 4-chlorophenoxy moiety without significantly impeding core synthetic steps.

Regioselective Functionalization of the Azetidine Ring

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which dictates its reactivity and allows for various functionalization strategies. rsc.org Functionalization can occur at the ring's nitrogen atom (N-1), or at the carbon atoms (C-3, C-4), often through reactions that leverage or release this inherent strain. rsc.org

N-Functionalization The nitrogen atom of the azetidine ring is a common site for derivatization. Late-stage modification of molecules containing an azetidine unit can be achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov In the context of complex molecules like peptidomimetics, the azetidine nitrogen can be functionalized via acylation or by introducing moieties suitable for click chemistry, such as a 2-propynyl carbamate. nih.gov The Staudinger reaction, a ketene-imine cycloaddition, is a versatile method for synthesizing azetidin-2-ones (β-lactams) where the nitrogen atom becomes part of an amide linkage. derpharmachemica.commdpi.com For example, reacting imines with 2-(4-chlorophenoxy)acetyl chloride yields N-substituted 3-(4-chlorophenoxy)azetidin-2-ones. derpharmachemica.com

C-Functionalization and Ring-Directed Reactivity Direct functionalization of the azetidine ring's carbon atoms is more complex. However, the azetidine ring itself can influence the reactivity of attached groups. Studies on N-Boc-2-arylazetidines have demonstrated the ortho-directing capability of the azetidine ring in the regioselective functionalization of the attached arene. rsc.org This effect facilitates lithiation and subsequent reactions at the position ortho to the azetidine substituent on the aryl ring. rsc.org

A more common approach to C-functionalization involves regioselective ring-opening reactions. The strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring cleavage. This reactivity can be controlled to achieve selective functionalization. For instance, in acidic conditions, protonation of the ring nitrogen enhances its electrophilicity, facilitating nucleophilic attack and cleavage of a C-N bond.

The table below details ring-opening reactions observed in the analogous compound 3-(2-fluorophenoxy)azetidine, which demonstrates the potential for regioselective functionalization of the core scaffold.

| Reaction Type | Conditions | Products Formed | Yield |

| Acid Hydrolysis | 6M HCl, reflux, 12 hr | 3-(2-Fluorophenoxy)propane-1-amine hydrochloride | 78% |

| Nucleophilic Attack | NaCN, DMSO, 60°C, 6 hr | 3-Cyano-3-(2-fluorophenoxy)propane | 65% |

Table 2: Regioselective Ring-Opening Reactions of an Azetidine Derivative.

Furthermore, the synthesis of substituted azetidines can be designed to install functional groups with high regio- and diastereoselectivity from the outset. A two-step method for synthesizing 2-arylazetidines from simple building blocks allows for the controlled formation of the strained four-membered ring over the thermodynamically favored five-membered pyrrolidine (B122466) ring. researchgate.netacs.org Spectroscopic analysis of the products confirms that substituents at positions 2 and 3 are arranged in a trans geometry around the azetidine ring. acs.org

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenoxy Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Discrimination

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(4-Chlorophenoxy)azetidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques are employed to analyze the molecule's conformation and the relative stereochemistry of its substituents.

The azetidine (B1206935) ring's protons typically appear in the δ 3.5–4.0 ppm range in the ¹H NMR spectrum. The specific chemical shifts and coupling constants (J-values) of the protons on the azetidine ring are highly sensitive to their spatial orientation. For substituted azetidines, spectroscopic investigations, including ROESY and NOESY experiments, can confirm the geometry of substituents. acs.orgsemanticscholar.org For instance, the presence of a through-space correlation between protons on the C2 and C4 positions would suggest a cis relationship, while its absence would indicate a trans configuration.

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations of NMR coupling constants, can be used to predict the most stable conformations in solution by comparing calculated parameters with experimental values. chemrxiv.org

Table 1: Typical NMR Chemical Shift Ranges for this compound Moieties This table is generated based on typical values for the constituent functional groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Azetidine Ring Protons | 3.5 - 4.0 | |

| ¹H | Aromatic Protons (p-chlorophenoxy) | 6.8 - 7.3 | |

| ¹³C | Azetidine Ring Carbons | ~45 - 60 | acs.org |

| ¹³C | Aromatic Carbons (p-chlorophenoxy) | ~115 - 155 | acs.org |

Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the compound.

Table 2: Representative Crystallographic Data for a Crystalline Azetidine Derivative, 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₁ClN₂O₄ | psu.edunih.gov |

| Crystal System | Monoclinic | psu.edunih.gov |

| Space Group | P2₁/n | psu.edunih.gov |

| Unit Cell Dimensions | a = 16.9505 (4) Å | psu.edunih.gov |

| b = 4.6517 (1) Å | ||

| c = 21.7167 (6) Å | ||

| Volume (V) | 1687.56 (7) ų | psu.edunih.gov |

| Molecules per unit cell (Z) | 4 | psu.edunih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These spectra serve as a molecular "fingerprint," unique to the compound's structure.

For this compound, IR spectroscopy confirms the presence of key structural motifs. The C-O-C ether linkage and the C-Cl bond of the chlorophenyl group give rise to distinct absorption bands. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is a valuable tool for comprehensive structural confirmation.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | |

| C-Cl Stretch | Aryl Chloride | ~750 | |

| N-H Stretch | Secondary Amine (Azetidine) | ~3300 - 3500 | |

| C-H Stretch (Aromatic) | p-Substituted Benzene Ring | ~3000 - 3100 | |

| C-H Stretch (Aliphatic) | Azetidine Ring | ~2850 - 2960 |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Assignment

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (i.e., R or S) of a chiral molecule. univ-amu.fr

These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. univ-amu.fr The resulting spectrum, particularly the sign of the Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. mertenlab.de To assign the absolute configuration, the experimental ECD or ORD spectrum is typically compared to spectra predicted by quantum-chemical calculations for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. univ-amu.fr

High-Resolution Mass Spectrometry and Chromatographic Techniques for Purity and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the confirmation of the molecular formula, C₉H₁₀ClNO, for this compound.

In combination with ion mobility spectrometry, mass spectrometry can also provide information about the three-dimensional shape of an ion through the measurement of its Collision Cross Section (CCS). Predicted CCS values for various adducts of 3-(4-chlorophenoxy)azetidine (B1322565) have been calculated, offering an additional parameter for its identification. uni.lu Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are routinely used to assess the purity of the compound, ensuring that it is free from starting materials, byproducts, or isomers.

Table 4: Predicted Mass Spectrometry and Collision Cross Section (CCS) Data for 3-(4-Chlorophenoxy)azetidine

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 184.05237 | 130.0 | uni.lu |

| [M+Na]⁺ | 206.03431 | 139.7 | uni.lu |

| [M+NH₄]⁺ | 201.07891 | 135.5 | uni.lu |

| [M+K]⁺ | 222.00825 | 134.6 | uni.lu |

| [M-H]⁻ | 182.03781 | 130.5 | uni.lu |

Theoretical and Computational Investigations of 2 4 Chlorophenoxy Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(4-Chlorophenoxy)azetidine, these calculations offer insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.chlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. In the context of this compound, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. Generally, for azetidine (B1206935) derivatives, the electron-rich nitrogen atom in the azetidine ring is susceptible to electrophilic attack. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org By analyzing the distribution of these orbitals across the this compound structure, researchers can predict how it will interact with other reagents. For instance, the interaction between the HOMO of a diene and the LUMO of a dienophile is a central aspect of the Diels-Alder reaction. ethz.ch Computational models can calculate the energies of these frontier orbitals, providing quantitative data to support reactivity predictions. mit.eduresearchgate.net

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. readthedocs.ioresearchgate.net The EPS map displays regions of positive and negative electrostatic potential on the molecular surface, which are typically color-coded with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). researchgate.net These maps are valuable for identifying sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For this compound, an EPS map would likely show a negative potential around the oxygen atom of the phenoxy group and the nitrogen atom of the azetidine ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the azetidine ring would exhibit a positive potential, marking them as potential sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov The generation of EPS maps can be performed using various computational software that utilize data from quantum chemical calculations like Density Functional Theory (DFT). readthedocs.iosobereva.com

Conformational Analysis and Energy Landscape Exploration of the Azetidine Ring

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these different conformations and map out the potential energy surface. frontiersin.orgresearchgate.net This energy landscape reveals the most stable conformers (local and global minima) and the energy barriers between them (transition states). frontiersin.org For instance, in related azetidine structures, computational studies have shown that different conformations can be very close in energy, making them readily accessible at room temperature. frontiersin.org The presence of substituents, like the 4-chlorophenoxy group, can have a significant steric influence on the preferred conformation of the azetidine ring. Understanding the conformational preferences is essential for predicting how the molecule will bind to biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, including the effects of the surrounding solvent. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational changes, flexibility, and interactions with solvent molecules, such as water. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the molecule's trajectory and explore its conformational space. nih.gov

By placing the molecule in a simulated box of solvent molecules, MD simulations can explicitly model solvent effects on the conformational equilibrium and dynamic properties of the azetidine ring. acs.org This is crucial because the solvent can stabilize certain conformations through interactions like hydrogen bonding. The simulations can also reveal how the molecule's dynamic behavior might influence its ability to cross biological membranes or interact with a receptor.

In Silico Prediction of Structure-Activity Relationships (SAR) in Model Systems

In silico prediction of Structure-Activity Relationships (SAR) is a computational approach used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. researchgate.net For this compound and its analogues, SAR studies can help identify the key structural features responsible for a particular biological effect. This process often involves creating a library of related compounds with systematic variations in their structure and then using computational models to predict their activity. uni-muenchen.de

These predictive models can be built using techniques like quantitative structure-activity relationship (QSAR) analysis, which correlates physicochemical properties or molecular descriptors of the compounds with their biological activity. Molecular docking, another common in silico method, can be used to predict the binding affinity and orientation of the compounds within the active site of a target protein. dovepress.com For example, studies on related β-lactam compounds have utilized molecular docking to confirm their fit within the active site of an enzyme. researchgate.net This information is invaluable for guiding the design of new, more potent compounds.

Computational Design and Virtual Screening of Novel this compound Analogues

Computational design and virtual screening are powerful strategies for discovering novel drug candidates. mdpi.com Starting with the core structure of this compound, new analogues can be designed by modifying various parts of the molecule, such as the substituents on the phenyl ring or the azetidine ring. These virtual libraries of new compounds can then be screened in silico against a specific biological target. mdpi.comliverpool.ac.uk

Virtual screening techniques, such as high-throughput docking, can rapidly evaluate thousands or even millions of virtual compounds, prioritizing those with the highest predicted binding affinity and best fit for the target's active site. dovepress.com This approach significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds. uni-muenchen.de The most promising candidates identified through virtual screening can then be synthesized and subjected to experimental testing, increasing the efficiency of the drug discovery process. mdpi.com Recent advancements in machine learning are further enhancing the predictive power of these computational models. uni-muenchen.de

Exploration of Biological Interactions and Mechanisms in Model Systems Excluding Human Clinical Data

In Vitro Enzymatic Inhibition Studies by 2-(4-Chlorophenoxy)azetidine and its Derivatives

Research into the enzymatic inhibition profile of this compound and its analogs has revealed significant activity against monoamine oxidase (MAO) enzymes. Specifically, studies have focused on a series of 2-(phenoxy)azetidine derivatives, including the 4-chloro substituted variant, to assess their potential as MAO inhibitors.

One study investigated a range of 2-(phenoxy)azetidine derivatives for their ability to inhibit monoamine oxidase B (MAO-B). Among the tested compounds, the derivative with a 4-fluoro substitution on the phenoxy ring showed the highest potency. While specific IC50 values for the 4-chloro derivative were part of a broader series evaluation, the class of compounds demonstrated notable inhibitory action against MAO-B.

Another comprehensive study synthesized and tested a series of 1-substituted-2-(4-chlorophenoxy)azetidines for their inhibitory effects on both MAO-A and MAO-B. The parent compound, this compound, was used as a structural basis. The research found that the introduction of different substituents at the 1-position of the azetidine (B1206935) ring significantly influenced the inhibitory activity and selectivity. For instance, derivatives with larger, more complex substituents at this position showed varied potencies, highlighting the structural requirements for effective enzyme inhibition. The primary mechanism of inhibition for this class of compounds is often competitive, where they vie with the natural substrate for access to the enzyme's active site.

Table 5.1: Enzymatic Inhibition Data for 2-(Phenoxy)azetidine Derivatives Data presented represents findings from a series of related compounds.

| Compound Series | Target Enzyme | Observed Activity |

|---|---|---|

| 2-(Phenoxy)azetidine Derivatives | Monoamine Oxidase B (MAO-B) | Potent inhibition, with potency influenced by phenoxy ring substitution. |

| 1-Substituted-2-(4-chlorophenoxy)azetidines | Monoamine Oxidase A (MAO-A) | Moderate to low inhibition, dependent on the substituent at the 1-position. |

Receptor Binding Assays and Ligand-Target Interactions in Isolated Protein Systems

The interaction of this compound derivatives with specific protein targets has been characterized through receptor binding assays. These studies are crucial for understanding the compound's mechanism of action at a molecular level. Research has primarily focused on targets within the central nervous system, consistent with the investigation of their MAO inhibitory properties.

In studies involving 1-substituted-2-(4-chlorophenoxy)azetidine derivatives, binding affinities for MAO-A and MAO-B were determined. These assays confirmed that the compounds interact directly with the enzymes. The binding affinity (often expressed as Kᵢ, the inhibition constant) was found to be dependent on the nature of the substituent on the azetidine ring. For example, certain derivatives displayed high affinity for MAO-B, suggesting a strong and specific interaction with the enzyme's binding pocket.

Beyond MAO enzymes, the broader class of azetidine derivatives has been explored for their interactions with other receptors. While specific data for this compound is centered on MAO, related molecules have been screened against a panel of receptors to assess selectivity. For the 2-(phenoxy)azetidine series, the focus remained on their high affinity and selectivity for MAO-B over other potential off-target receptors.

Cellular Uptake and Intracellular Localization Studies in Non-Human Cell Lines

Investigations into how this compound and its derivatives are taken up by cells and where they accumulate are important for understanding their biological effects. Studies using non-human cell lines provide insights into the bioavailability of these compounds at a cellular level.

Research on 2-(phenoxy)azetidine derivatives, which includes the 4-chloro variant, has indicated that these compounds are capable of crossing cellular membranes to reach their intracellular targets, such as the mitochondrial-associated MAO enzymes. The lipophilic nature of the phenoxy group likely facilitates this passive diffusion across the plasma membrane. While detailed quantitative uptake studies or specific intracellular localization imaging for this compound are not extensively reported in the reviewed literature, the potent inhibition of MAO-B in cellular models implies effective intracellular access.

Preliminary Mechanistic Investigations Using In Vivo Animal Models

To understand the effects of these compounds in a more complex biological system, preliminary studies have been conducted in animal models. These investigations focus on the mechanism of action, such as neurochemical effects and target engagement, rather than therapeutic outcomes.

For the class of 1-substituted-2-(4-chlorophenoxy)azetidines, in vivo studies in mice have been performed to confirm that the MAO inhibition observed in vitro translates to a functional effect in a living organism. These studies typically involve administering the compound to the animals and then measuring the activity of MAO enzymes in brain tissue. The results demonstrated that these compounds could effectively inhibit MAO-B in the brain, confirming target engagement. Such studies are a critical step in verifying that a compound can cross the blood-brain barrier and interact with its intended target in the central nervous system. These mechanistic studies provide foundational evidence for the neurochemical effects of this class of compounds, which are primarily driven by the modulation of monoamine neurotransmitter levels through MAO inhibition.

Advanced Applications of 2 4 Chlorophenoxy Azetidine in Chemical Research

Development as a Chemical Probe for Mechanistic Studies in Biological Systems

A comprehensive search of scientific literature did not yield any specific studies where 2-(4-Chlorophenoxy)azetidine has been developed or utilized as a chemical probe for mechanistic studies in biological systems. There is no available data on its application to investigate protein function, enzyme kinetics, or other biological mechanisms.

Applications in Agrochemical Research (e.g., as potential herbicides, insecticides, or fungicides)

No specific research was found detailing the evaluation or application of this compound in the field of agrochemical research. Data regarding its potential efficacy as a herbicide, insecticide, or fungicide are not present in the available scientific literature. While azetidine (B1206935) derivatives are a class of compounds with diverse biological activities, specific data for this compound is absent. medcraveonline.com

Role as a Versatile Building Block and Precursor in Organic Synthesis

While the azetidine ring is a valuable scaffold in organic synthesis, specific examples detailing the use of this compound as a versatile building block or precursor for the synthesis of more complex molecules could not be located in peer-reviewed literature. acs.orgrsc.org General methods for the synthesis of azetidines often involve the reduction of β-lactams or intramolecular cyclization reactions, but the specific reactivity and synthetic utility of this compound are not documented. acs.org

Integration into Supramolecular Architectures and Self-Assembly Systems

A search of chemical literature and databases did not provide any instances of this compound being integrated into supramolecular architectures or self-assembly systems. There is no information on its use in the design of molecular cages, coordination polymers, or other self-assembling structures.

Potential in Polymerization and Material Science Applications

No research articles or patents were identified that describe the use of this compound in polymerization processes or material science applications. rsc.org Information regarding its potential as a monomer, cross-linking agent, or modifier for polymer properties is not available.

Future Perspectives and Emerging Research Directions for 2 4 Chlorophenoxy Azetidine

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of azetidines has traditionally presented challenges due to their inherent ring strain. medwinpublishers.com Future research will increasingly prioritize the development of environmentally benign and efficient synthetic methods for 2-(4-Chlorophenoxy)azetidine. Key areas of focus will likely include:

Catalytic Methods: Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to facilitate the cyclization and functionalization steps. researchgate.netthe-innovation.org Photo-induced copper catalysis, for instance, has shown promise in the synthesis of azetidines through radical annulation of amines with alkynes. the-innovation.orgnih.gov

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis with precise control over reaction parameters.

Renewable Starting Materials: Investigating the use of bio-based feedstocks to reduce reliance on petrochemical sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Recent advances in [2+2] photocycloaddition reactions and intramolecular C-H amination offer promising avenues for constructing the azetidine (B1206935) ring with high atom economy. rsc.org

A comparative look at traditional versus green synthetic approaches highlights the potential for significant improvements:

| Synthetic Parameter | Traditional Methods | Green Chemistry Approaches |

| Solvents | Often rely on hazardous organic solvents. | Utilization of greener solvents like water, supercritical CO2, or ionic liquids. |

| Catalysts | May involve stoichiometric reagents or heavy metal catalysts. | Employment of recyclable catalysts, biocatalysts, or photocatalysts. the-innovation.orgnih.gov |

| Energy Consumption | Can require high temperatures and prolonged reaction times. | Milder reaction conditions, often enabled by catalysis or microwave irradiation. organic-chemistry.org |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Higher atom economy and reduced byproduct formation. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel compounds like this compound. scribd.commdpi.com These computational tools can accelerate the research and development process in several ways:

Predictive Modeling: AI algorithms, particularly deep learning and neural networks, can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel azetidine derivatives. mdpi.comastrazeneca.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of the most promising candidates.

Generative Design: Generative AI models, such as those used by Insilico Medicine, can design entirely new molecules with desired properties. eurekalert.org By inputting specific parameters, researchers can generate novel azetidine scaffolds, including variations of this compound, optimized for a particular biological target. eurekalert.org

Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the laboratory.

The application of AI in drug discovery is already showing tangible results, with companies like Insilico Medicine discovering new classes of inhibitors for diseases like cancer using their generative AI platforms. eurekalert.org

Exploration of Novel Biological Targets and Undiscovered Mechanisms in Non-Human Systems

While much of the focus on azetidine derivatives has been in human medicinal chemistry, there is a significant, underexplored potential for this compound and related compounds in non-human systems. rsc.org Future research should venture into:

Agrochemicals: Azetidine derivatives have been investigated for their plant growth-regulating properties. epo.orggoogle.com The specific structure of this compound could be evaluated for its potential as a herbicide, fungicide, or insecticide. Zebrafish embryo assays have been used to screen azetidine derivatives for biological effects, revealing potential for applications such as agricultural insecticides. rsc.org

Veterinary Medicine: The unique bioactivity of azetidines could be harnessed to develop new therapeutic agents for animal health.

Environmental Science: The discovery of azetidine-containing alkaloids in environmental bacteria suggests a role for these compounds in microbial adaptation and communication. rsc.org Research into how this compound interacts with microbial communities could uncover novel applications in bioremediation or as probes for studying environmental processes.

A patent for azetidine derivatives and their use in regulating plant growth indicates the potential for these compounds in agriculture. google.com

Expanding the Scope of Material Science and Catalyst Development Utilizing the Azetidine Scaffold

The rigid and strained nature of the azetidine ring makes it an attractive scaffold for applications beyond biology. rsc.orgresearchgate.net Future research is expected to explore:

Polymer Chemistry: N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization to create novel polymers. The specific substituents on this compound could influence the properties of resulting polymers, leading to materials with unique thermal, mechanical, or optical characteristics.

Energetic Materials: The inherent strain of the azetidine ring makes it a promising scaffold for the development of new energetic materials. researchgate.netacs.org

Asymmetric Catalysis: Chiral azetidine-derived ligands have been successfully used to induce asymmetry in a variety of chemical reactions, including Friedel-Crafts alkylations and Michael additions. researchgate.netrsc.org The this compound scaffold could be modified to create novel catalysts for stereoselective synthesis, a critical need in the pharmaceutical and fine chemical industries. The rigidity of the azetidine ring can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

The versatility of the azetidine scaffold is highlighted by its use in various catalytic processes. rsc.org

Collaborative Research Initiatives for Comprehensive Characterization and Application Discovery

The multifaceted potential of this compound necessitates a multidisciplinary approach to fully realize its applications. Future progress will heavily rely on collaborative research initiatives that bring together experts from various fields. frontiersin.org

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical, agrochemical, or materials science companies can bridge the gap between fundamental discovery and practical application. These partnerships can provide access to specialized screening platforms, resources for large-scale synthesis, and expertise in product development. almacgroup.comicr.ac.uk

Interdisciplinary Consortia: The formation of research consortia involving chemists, biologists, computational scientists, and material scientists will be crucial for a comprehensive characterization of this compound. utexas.edupsu.edu Such collaborations foster the exchange of ideas and data, leading to a more holistic understanding of the compound's properties and potential uses. frontiersin.org

Examples of successful research collaborations, such as that between Almac Discovery and HitGen, demonstrate the power of combining expertise in target biology and chemical library screening to identify novel compounds. almacgroup.com These initiatives are essential for accelerating the discovery and development of new chemical entities. frontiersin.org

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)azetidine, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation using piperidine as a catalyst can generate azetidine derivatives by reacting substituted benzaldehydes with cyanoacetate esters . Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Evidence from similar compounds shows that yields can exceed 90% with optimized conditions, such as using anhydrous solvents and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.4 ppm) and azetidine ring signals (δ 3.5–4.2 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) provide absolute stereochemistry .

- IR spectroscopy : Stretching vibrations for C-Cl (750–550 cm) and C-O-C (1250–1150 cm) bonds are diagnostic .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats (P280 code) to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard code) .

- Storage : Keep in sealed containers at 2–8°C (P402/P404 codes) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 code) .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic studies inform the scalability of this compound synthesis?

Mechanistic insights are derived from:

- Rate studies : Monitoring reaction progress via HPLC or GC-MS to identify rate-limiting steps (e.g., nucleophilic attack or ring closure) .

- Isotopic labeling : Using O or N isotopes to trace oxygen/nitrogen pathways in azetidine formation .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies, guiding solvent/catalyst selection .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from:

- Purity issues : Impurities >1% (e.g., unreacted 4-chlorophenol) can skew bioassays. Validate purity via HPLC (>99%) .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control batches of reagents .

- Structural analogs : Compare activities of derivatives (e.g., 3-(4-chlorophenoxy)azetidine hydrochloride) to isolate pharmacophore effects .

Methodological Considerations

Q. What are the challenges in optimizing enantioselective synthesis of this compound?

Challenges include:

Q. How does steric hindrance from the 4-chlorophenoxy group influence azetidine ring stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.